1-[(Azetidin-2-yl)methyl]-4-methylpiperidine
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Overview
Description
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been developed for the efficient synthesis of azetidines .
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(Azetidin-2-yl)methyl]-4-methylpiperidine can be compared with other similar compounds, such as:
Azetidine: A four-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4-methylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)8-10-2-5-11-10/h9-11H,2-8H2,1H3 |
InChI Key |
MKYJUSWWGHCJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2CCN2 |
Origin of Product |
United States |
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